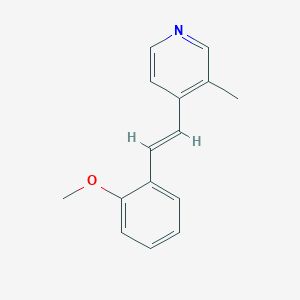

3-Picoline,4-(o-methoxystyryl)-

Description

This compound likely shares synthetic and electronic characteristics with other substituted picolines, such as 3-picoline, 4-picoline, and their derivatives. Substituted picolines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity .

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methylpyridine |

InChI |

InChI=1S/C15H15NO/c1-12-11-16-10-9-13(12)7-8-14-5-3-4-6-15(14)17-2/h3-11H,1-2H3/b8-7+ |

InChI Key |

UFRRPMRIBKPYES-BQYQJAHWSA-N |

Isomeric SMILES |

CC1=C(C=CN=C1)/C=C/C2=CC=CC=C2OC |

Canonical SMILES |

CC1=C(C=CN=C1)C=CC2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

α-Methylation Reactions

Substituted pyridines, including 3-picoline, undergo α-methylation with high efficiency. For example:

- 3-Picoline reacts to form 2,5-dimethylpyridine in 84% isolated yield under flow conditions .

- 4-Picoline yields 2,4-dimethylpyridine (87%), while bulkier substrates like 4-tert-butylpyridine achieve 94% yields .

These results highlight that steric and electronic effects of substituents significantly influence reaction outcomes.

Spirocyclization Reactions

3-Picoline derivatives participate in spirocyclization reactions with high yields (e.g., 1c–1h in Table 1 of ). The presence of electron-donating groups (e.g., methoxy) can further enhance yields, as seen with 4-methoxypyridine (entries 9–15, Table 1) .

Electronic Properties

Ionization Potential (IP) and Electron Affinity (EA)

DFT studies reveal that substituent position and number critically affect electronic properties:

- 3-Picoline derivatives : IP follows 3 > 5 > 1 (number of substituents), while EA decreases as substituents increase (1 > 3 > 5) .

- 4-Picoline derivatives : IP follows 4 > 1 > 6, with similar EA trends (1 > 4 > 6) .

The o-methoxystyryl group in "3-Picoline,4-(o-methoxystyryl)-" likely lowers IP and EA due to the electron-donating methoxy group, enhancing its redox activity compared to unsubstituted picolines.

Electrostatic Potential (ESP)

- Mono-substituted 3-picolines exhibit ESP minima ranging from -36.04 to -38.55 kcal/mol, with para-substituted analogs showing the lowest values .

- Increasing substituent count further reduces ESP minima (e.g., -39.89 kcal/mol for trisubstituted 3-picoline) .

This suggests that "3-Picoline,4-(o-methoxystyryl)-" may exhibit enhanced nucleophilicity at the pyridine nitrogen due to its substituted styryl group.

Catalytic and Oxidative Reactivity

Catalyst Performance

In glycerol dehydration, 3-picoline-derived ionic liquids show moderate activity, ranking below PPh3 and 1-methylimidazole but comparable to pyridine and 4-picoline. Catalyst stability is compromised at high temperatures (275°C) due to coking .

Oxidation to Nicotinic Acid (NA)

Data Tables

Table 1: α-Methylation Yields of Substituted Pyridines

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 2 | 3-Picoline | 2,5-Dimethylpyridine | 84 |

| 3 | 4-Picoline | 2,4-Dimethylpyridine | 87 |

| 6 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 96 |

Key Research Findings

Synthetic Flexibility : 3-Picoline derivatives exhibit high reactivity in methylation and spirocyclization, but bulky substituents (e.g., o-methoxystyryl) may reduce yields .

Electronic Tuning : Substituent position and number dictate IP, EA, and ESP, influencing redox behavior and nucleophilicity .

Oxidation Stability : 3-Picoline outperforms 2-picoline in oxidation to NA, though steric effects in substituted analogs require further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.